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Introduction

Enavogliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2
(SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking
SGLT2, Enavogliflozin promotes the excretion of glucose in the urine, thereby lowering blood
glucose levels in patients with type 2 diabetes.[1] Molecular docking studies are crucial
computational techniques used to predict the binding orientation and affinity of a ligand (in this
case, Enavogliflozin) to its protein target (SGLT2). These studies provide valuable insights
into the molecular interactions driving the inhibitory activity and can guide the development of
new and improved therapeutic agents.

The noteworthy efficacy of Enavogliflozin is attributed to its distinct structural features.[1] Its
dihydrobenzofuran moiety imparts a rigid conformation that facilitates robust hydrophobic and
-1t stacking interactions with the SGLT2 binding pocket.[1] This structural rigidity is believed to
contribute to a higher binding affinity and a slower rate of dissociation from the target protein.[1]

Data Presentation

While specific quantitative binding energy data for Enavogliflozin from peer-reviewed literature
is not readily available, the following table presents representative data from a molecular
docking study of a structurally similar and well-characterized SGLT2 inhibitor, Empagliflozin.
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This data serves as a valuable reference for understanding the potential interactions of
Enavogliflozin with the SGLT2 active site.

Interacting
Parameter Value . Reference
Residues
Binding Affinity
-9.5 N/A [2]
(kcal/mol)
Hydrogen Bond N75, H80, E99, S287,

_ N/A [3]
Interactions W291, K321, Q457
Hydrophobic

_ N/A Y290 [3]
Interactions
-1t Stacking Phe98 (with the

, N/A , [1]
Interactions aglycone moiety)

Signaling Pathway of SGLT2 Inhibition

SGLT2 inhibitors like Enavogliflozin have been shown to modulate intracellular signaling
pathways, contributing to their therapeutic effects beyond glycemic control. One of the key
pathways affected is the AMPK/AKT/FOXO signaling cascade. Inhibition of SGLT2 can lead to
the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy
metabolism. This can subsequently influence the AKT/FOXO pathway, which is involved in
processes such as gluconeogenesis and cell survival.
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Preparation Phase

1. Obtain SGLT2 Structure 3. Prepare Enavogliflozin Ligand
(e.g., PDB ID: 7VSI) (Generate 3D conformer, assign charges)

2. Prepare SGLT2 Protein
(Remove water, add hydrogens)

Docking Phase

4. Define Binding Site
& Generate Grid Box

(e.g., AutoDock Vina, Glide)

\{
(5. Perform Molecular Docking)
)

-

Analysis Phase

6. Analyze Docking Poses
(Binding energy, RMSD)

7. Visualize & Analyze Interactions
(Hydrogen bonds, hydrophobic, -1t stacking)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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